molecular formula C19H27N3O B2894544 N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide CAS No. 871552-81-7

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide

Cat. No.: B2894544
CAS No.: 871552-81-7
M. Wt: 313.445
InChI Key: IEEUREWPQNTUAQ-UHFFFAOYSA-N
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Description

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is a complex organic compound characterized by the presence of a benzimidazole ring fused with a cyclohexylethyl group and an acetamide moiety

Scientific Research Applications

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide typically involves the condensation of benzimidazole derivatives with cyclohexylethyl groups under controlled conditions. One common method involves the use of acetamide as a starting material, which undergoes a series of reactions including cyclization and alkylation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of simpler amine compounds .

Mechanism of Action

The mechanism of action of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biological processes, making it a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide stands out due to its unique combination of a benzimidazole ring with a cyclohexylethyl group and an acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-15(23)20-13-11-19-21-17-9-5-6-10-18(17)22(19)14-12-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEUREWPQNTUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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